4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17251126
InChI: InChI=1S/C17H17NO3/c19-17(20)15-3-1-13(2-4-15)14-5-7-16(8-6-14)18-9-11-21-12-10-18/h1-8H,9-12H2,(H,19,20)
SMILES:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid

CAS No.:

Cat. No.: VC17251126

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name 4-(4-morpholin-4-ylphenyl)benzoic acid
Standard InChI InChI=1S/C17H17NO3/c19-17(20)15-3-1-13(2-4-15)14-5-7-16(8-6-14)18-9-11-21-12-10-18/h1-8H,9-12H2,(H,19,20)
Standard InChI Key QHYKZFATZACCNU-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid belongs to the biphenylcarboxylic acid family, distinguished by its dual aromatic rings and polar functional groups. Key molecular descriptors include:

PropertyValue
IUPAC Name4-(4-Morpholin-4-ylphenyl)benzoic acid
Molecular FormulaC₁₇H₁₇NO₃
Molecular Weight283.32 g/mol (calculated)
CAS Registry NumberNot formally assigned
SMILESOC(=O)C₁=CC=C(C=C₁)C₂=CC=C(C=C₂)N₃CCOCC₃
InChIKeyDerived from ester analogue: OEUFZMSPAHGJLI-UHFFFAOYSA-N (methyl ester)

The compound’s structure comprises a biphenyl core with a morpholine group (a six-membered ring containing one nitrogen and one oxygen atom) attached to the distal phenyl ring and a carboxylic acid group on the proximal ring. This arrangement confers both lipophilic (aromatic rings) and hydrophilic (carboxylic acid and morpholine) properties, enhancing its utility in drug design and supramolecular chemistry.

Spectroscopic Characterization

While experimental spectra for the carboxylic acid form are unavailable, its methyl ester analogue provides foundational insights:

  • Mass Spectrometry: The methyl ester exhibits a molecular ion peak at m/z 297.3, consistent with its molecular weight. Fragmentation patterns likely involve cleavage of the ester group (-OCH₃) and morpholine ring opening.

  • NMR Spectroscopy: Predicted ¹H NMR signals include aromatic protons (δ 7.2–8.0 ppm), morpholine protons (δ 3.7–2.5 ppm), and a methyl ester singlet (δ 3.9 ppm). For the carboxylic acid, the ester methyl signal would be absent, replaced by a broad peak for the -COOH proton (δ 10–12 ppm).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid typically involves a multi-step sequence:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 4-bromobenzoic acid (or its protected derivative) and 4-morpholinophenylboronic acid constructs the biphenyl backbone.

  • Ester Hydrolysis: The methyl ester intermediate (CAS: 893736-22-6) undergoes alkaline hydrolysis using aqueous NaOH or LiOH to yield the carboxylic acid.

Example Reaction Scheme:

Methyl esterNaOH, H2O, ΔCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Purification and Yield Optimization

  • Chromatography: Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the product.

  • Crystallization: Recrystallization from ethanol/water mixtures enhances purity .

  • Yield: Reported yields for the methyl ester precursor exceed 70%, suggesting comparable efficiency for the carboxylic acid after hydrolysis.

Applications in Pharmaceutical and Materials Science

Drug Discovery and Development

The compound’s biphenyl scaffold and morpholine moiety make it a valuable building block in medicinal chemistry:

  • Kinase Inhibitors: Morpholine derivatives are prevalent in kinase-targeted therapies (e.g., PI3K/AKT/mTOR pathway inhibitors).

  • Antibacterial Agents: Structural analogs, such as tris(biphenylcarboxylic acid) derivatives, exhibit potent antibacterial activity by disrupting cell membrane integrity .

Advanced Materials

  • Metal-Organic Frameworks (MOFs): Biphenylcarboxylic acids are ligands in MOFs due to their rigid, linear geometry and carboxylate coordination sites . For example, 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid forms porous networks with high surface areas .

  • Liquid Crystals: The biphenyl core supports mesophase formation, while the morpholine group modulates thermal stability .

Future Research Directions

  • Biological Activity Profiling: Screen the compound against cancer cell lines and bacterial strains to identify therapeutic potential.

  • MOF Optimization: Explore its use in designing MOFs with tailored pore sizes for gas storage or catalysis.

  • Green Synthesis: Develop catalytic methods to reduce reliance on palladium reagents in Suzuki couplings.

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